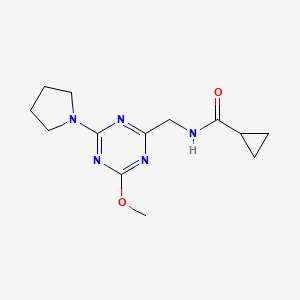![molecular formula C18H19N5O4S B2513070 2-(4-{[1-phényl-2-(2H-1,2,3-triazol-2-yl)éthyl]sulfamoyl}phénoxy)acétamide CAS No. 2034406-86-3](/img/structure/B2513070.png)
2-(4-{[1-phényl-2-(2H-1,2,3-triazol-2-yl)éthyl]sulfamoyl}phénoxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide is a complex organic compound that features a triazole ring, a sulfamoyl group, and a phenoxyacetamide moiety
Applications De Recherche Scientifique
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.
Phenoxyacetamide derivatives: Used in various medicinal applications.
Sulfamoyl derivatives: Commonly used as enzyme inhibitors.
Uniqueness
2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c19-18(24)13-27-15-6-8-16(9-7-15)28(25,26)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWDSSVINRVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)


![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)



![[1,1'-Biphenyl]-4-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2513002.png)
![N-(4-methoxybenzyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2513005.png)

![5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2513007.png)


![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)
